molecular formula C9H9F2NO B13520664 2-Amino-1-(2,5-difluorophenyl)propan-1-one

2-Amino-1-(2,5-difluorophenyl)propan-1-one

Cat. No.: B13520664
M. Wt: 185.17 g/mol
InChI Key: SKGGWVIKRIVLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,5-difluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-difluorophenyl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-Amino-1-(2,5-difluorophenyl)propan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,5-difluorophenyl)propan-1-one is unique due to the presence of both an amino group and a difluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

2-amino-1-(2,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H9F2NO/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5H,12H2,1H3

InChI Key

SKGGWVIKRIVLCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.